2-Methoxy-5-methylsulfonylaniline
Overview
Description
2-Methoxy-5-methylsulfonylaniline is a useful research compound. Its molecular formula is C8H11NO3S and its molecular weight is 201.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Bioactive Compounds
2-Methoxy-5-methylsulfonylaniline and its analogs are integral in synthesizing various bioactive compounds. An improved synthesis method for 5-Ethylsulfonyl-2-methoxyaniline, closely related to this compound, demonstrates its utility in creating compounds with biological activities. These include kinase inhibitors, antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators. This highlights the compound's role in developing therapeutics targeting specific biological pathways (Hunter Johnson et al., 2022).
Natural Product Modification
The compound has been shown to influence the production of novel polyketides when introduced into the cultivation of certain fungi. For instance, Neosartorya udagawae HDN13-313 produced new polyketides with a methylsulfonyl group when cultivated with this compound, demonstrating its utility in modifying natural products for enhanced biological activities, including lipid-lowering properties (Guihong Yu et al., 2019).
Chemical Synthesis Optimization
In chemical synthesis, this compound serves as an intermediate in producing various pharmacologically relevant molecules. Its efficiency in synthesis processes has been optimized for higher yields, demonstrating its value in pharmaceutical manufacturing processes. An example includes the synthesis of Methyl 2-methoxy-5-aminosulfonyl benzoate, highlighting the compound's role in streamlining production and improving yields of medically relevant compounds (W. Xu et al., 2018).
Biocatalysis and Environmental Applications
Research into the oxidation of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) for polymer production has identified related compounds as efficient biocatalysts. This showcases the potential of this compound derivatives in environmental applications, specifically in producing sustainable polymers (W. Dijkman & M. Fraaije, 2013).
Properties
IUPAC Name |
2-methoxy-5-methylsulfonylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-8-4-3-6(5-7(8)9)13(2,10)11/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPBBGKGMPAVPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374857 | |
Record name | 2-methoxy-5-methylsulfonylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20945-70-4 | |
Record name | 2-Methoxy-5-(methylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20945-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methoxy-5-methylsulfonylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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